4-(Piperazine-1-sulfonyl)benzamide hydrochloride

Anticancer Cytotoxicity Sulfonamide Hybrid

4-(Piperazine-1-sulfonyl)benzamide hydrochloride (CAS 1052547-95-1) is a bifunctional aryl sulfonamide-benzamide building block comprising a piperazine ring linked via a sulfonyl group to a benzamide core, supplied as a hydrochloride salt with a molecular weight of 305.78 g/mol and commonly offered at ≥95% purity. The compound integrates three pharmacophoric elements—a basic piperazine amenable to derivatization, a hydrogen-bond-capable sulfonamide linker, and a primary amide—into a single intermediate.

Molecular Formula C11H16ClN3O3S
Molecular Weight 305.78
CAS No. 1052547-95-1
Cat. No. B2583130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazine-1-sulfonyl)benzamide hydrochloride
CAS1052547-95-1
Molecular FormulaC11H16ClN3O3S
Molecular Weight305.78
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N.Cl
InChIInChI=1S/C11H15N3O3S.ClH/c12-11(15)9-1-3-10(4-2-9)18(16,17)14-7-5-13-6-8-14;/h1-4,13H,5-8H2,(H2,12,15);1H
InChIKeyVQOMQCFOPHCUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Piperazine-1-sulfonyl)benzamide hydrochloride (CAS 1052547-95-1): Core Building Block for Sulfonamide-Focused Discovery Chemistry


4-(Piperazine-1-sulfonyl)benzamide hydrochloride (CAS 1052547-95-1) is a bifunctional aryl sulfonamide-benzamide building block comprising a piperazine ring linked via a sulfonyl group to a benzamide core, supplied as a hydrochloride salt with a molecular weight of 305.78 g/mol and commonly offered at ≥95% purity . The compound integrates three pharmacophoric elements—a basic piperazine amenable to derivatization, a hydrogen-bond-capable sulfonamide linker, and a primary amide—into a single intermediate. This architecture enables direct installation of a pre-validated sulfonylpiperazine-benzamide substructure that has been exploited in glycine transporter-1 (GlyT-1) inhibitor programs and anticancer benzamide-piperazine-sulfonamide hybrid scaffolds [1][2].

Substitution Risk in 4-(Piperazine-1-sulfonyl)benzamide hydrochloride Procurement: Positional Isomers and Functional Group Swaps Yield Divergent Target Profiles


Although the sulfonylpiperazine benzamide scaffold appears conserved across several building blocks, key structural variations—such as the 1,4-disubstitution pattern, sulfonamide versus direct piperazine attachment, and amide versus carboxylic acid terminus—produce measurable shifts in hydrogen-bonding capacity, basicity, and chemical reactivity profiles. For instance, 4-(piperazin-1-yl)benzamide (lacking the sulfonyl spacer) is reported to have an ALogP of 0.20 and a polar surface area of 49.6 Ų, whereas the introduction of the sulfonyl bridge in 4-(piperazine-1-sulfonyl)benzamide substantially increases both parameters (ALogP ~0.50 and tPSA ~78 Ų), altering permeability and solubility characteristics [1]. Similarly, the positional isomer 2-(piperazine-1-sulfonyl)benzamide presents a different intramolecular hydrogen-bonding landscape that can affect both metal-chelating properties and target engagement . These physicochemical differences translate into divergent biological outcomes when the building blocks are incorporated into lead series, making simple analog substitution a significant risk during library enumeration or SAR follow-up.

Quantitative Evidence Guide: Differentiating 4-(Piperazine-1-sulfonyl)benzamide hydrochloride from Its Closest Analogs


In Vitro Cytotoxicity of Benzamide-Piperazine-Sulfonamide Hybrids: 1,4-Sulfonyl Location Delivers Dual-Digit Micromolar IC50 Against T98G Glioblastoma

While the target compound itself is an intermediate and not directly assayed, the benzamide-piperazine-sulfonamide hybrids synthesized from this 1,4-substituted scaffold were evaluated across five human cancer cell lines. Among the most active hybrids (3b, 3d, 3g, 4c, 4e), the T98G glioblastoma line emerged as the most sensitive, with IC50 values ranging from 24.2 to 38.2 µM [1]. This performance contrasts sharply with 2-substituted or carboxylic acid-terminated analogs, which showed markedly reduced activity in the same panel. The presence of the primary amide at the 4-position, coupled with the sulfonylpiperazine moiety, appears to be critical for this cytotoxic signature, as the 4-fluorophenyl variants (4c, 4e) were also among the most potent, indicating a synergistic effect of the benzamide-piperazine-sulfonamide core.

Anticancer Cytotoxicity Sulfonamide Hybrid

GlyT-1 Inhibitor Scaffold Validation: N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Analogs Achieve Nanomolar Potency and In Vivo Target Engagement

In an optimized series of GlyT-1 inhibitors, advanced leads containing the 4-(sulfonyl)piperazin-1-yl moiety exhibited GlyT-1 IC50 values in the low-nanomolar range (e.g., analogue (+)-67 with robust in vivo activity). These leads, derived from the same sulfonylpiperazine benzamide scaffold as the target compound, demonstrated not only excellent in vitro potency and selectivity but also favorable ADME profiles. Crucially, oral administration of (+)-67 significantly elevated extracellular glycine levels in the medial prefrontal cortex (mPFC) in rodent microdialysis studies and in cerebrospinal fluid (CSF) of nonhuman primates, confirming functional target engagement [1]. This in vivo pharmacodynamic translation, achieved with the 1,4-sulfonylpiperazine benzamide core, has not been replicated with direct piperazine-benzamide analogs lacking the sulfonyl spacer, underscoring the critical role of the sulfonamide group in achieving the necessary pharmacokinetic and pharmacodynamic profile.

GlyT-1 CNS Biomarker

Thymidylate Synthase Inhibition: 4-(Piperazine-1-sulfonyl)benzyl Moiety Contributes to 64 nM Binding Affinity

A compound containing the 4-(piperazine-1-sulfonyl)benzyl substructure (CHEMBL56662) demonstrated a Ki of 64 nM for human thymidylate synthase (TS) and 140 nM for the E. coli isoform, as curated in BindingDB and ChEMBL [1]. This affinity is notably superior to simple benzamide inhibitors lacking the sulfonylpiperazine moiety, which typically exhibit Ki values above 500 nM. The 4-(piperazine-1-sulfonyl)benzyl fragment, structurally analogous to the target compound's sulfonylpiperazine benzamide core (the benzyl vs. benzamide difference being a single oxidation state), likely contributes to this enhanced binding through dual hydrogen-bonding interactions with the TS active site.

Enzyme Inhibition Thymidylate Synthase BindingDB

Physicochemical Property Differentiation: Sulfonyl Spacer Increases Polar Surface Area by ~28 Ų and Modulates logP Relative to Direct Piperazine Analogs

A head-to-head computational comparison of 4-(piperazine-1-sulfonyl)benzamide and 4-(piperazin-1-yl)benzamide reveals significant physicochemical divergence. The target compound possesses a topological polar surface area (tPSA) of approximately 78 Ų and an ALogP of ~0.50 (calculated via ChEMBL), whereas the direct piperazine-benzamide analog (CAS 121278-31-7) exhibits a tPSA of 49.6 Ų and an ALogP of 0.20 [1]. This ~28 Ų increase in tPSA, driven by the sulfonamide oxygens, implies reduced passive membrane permeability but enhanced aqueous solubility—an important consideration for CNS versus peripheral target programs. The 0.3-unit increase in logP further differentiates the sulfonamide analog in terms of lipophilic ligand efficiency (LLE). Additionally, the hydrochloride salt form of the target compound provides a significant solubility advantage over the free base, with typical solubility in polar solvents exceeding 10 mg/mL .

Physicochemical Properties tPSA logP

Purity and Counterion Comparison: Hydrochloride Salt vs. Free Base Offers Superior Crystallinity and Handling for Parallel Synthesis

The target compound is supplied as the hydrochloride salt with a standard purity of 95% (HPLC), as verified by multiple vendors including Leyan (Product No. 2000357) . In contrast, the free base 4-(piperazine-1-sulfonyl)benzamide (CAS 1052547-95-1 free base) is less commonly stocked and typically requires custom synthesis. The hydrochloride counterion enhances crystallinity, simplifies purification, and improves long-term storage stability compared to the amorphous free base. This quality attribute, measured by consistent HPLC purity and low batch-to-batch variability, is critical for high-throughput parallel synthesis where salt form consistency directly affects reaction yields and product purity.

Salt Form Purity Crystallinity

High-Value Application Scenarios for 4-(Piperazine-1-sulfonyl)benzamide hydrochloride in Medicinal Chemistry and Chemical Biology


CNS Drug Discovery: GlyT-1 Inhibitor Library Enumeration

The target compound is ideally suited as a central building block for synthesizing focused libraries of glycine transporter-1 (GlyT-1) inhibitors. As demonstrated by Wolf et al. (2016), the 4-(sulfonyl)piperazine benzamide core is essential for achieving nanomolar GlyT-1 potency and in vivo target engagement [1]. Using this building block as a starting point, researchers can efficiently explore the sulfonamide and benzamide appendages to balance potency, selectivity, and CNS penetration, mirroring the optimization strategy that produced clinical leads with robust CSF glycine elevation in nonhuman primates.

Oncology Fragment-Based Drug Design: Bcl-2 and Kinase Inhibitor Scaffolds

The benzamide-piperazine-sulfonamide substructure has been claimed in patents as a privileged scaffold for apoptosis-inducing agents targeting Bcl-2 proteins and for various kinase inhibitors [1]. The target compound provides a ready-to-derivatize intermediate for fragment growing or merging strategies aimed at disrupting protein-protein interactions in cancer. Its pre-installed primary amide allows for facile functionalization while retaining the core pharmacophore that has shown activity in Bcl-2-mediated apoptosis assays.

Parallel Synthesis of Anticancer Hybrids: Benzamide-Piperazine-Sulfonamide Libraries

The compound serves as a direct precursor for the rapid parallel synthesis of benzamide-piperazine-sulfonamide hybrids with demonstrated anticancer activity. Using standard EDCI-mediated coupling conditions, as described by Ramalingeswara Rao et al. (2019), the target compound can be conjugated with hippuric acid derivatives to generate structurally diverse hybrids that have shown IC50 values as low as 24.2 µM against T98G glioblastoma cells [1]. This synthetic tractability, combined with the commercial availability of the hydrochloride salt in high purity, makes it a cost-effective choice for high-throughput anticancer library production.

Chemical Biology Tool Compound Synthesis: Thymidylate Synthase Probes

Given the 64 nM binding affinity of a structurally analogous sulfonylpiperazine benzyl compound for human thymidylate synthase (TS) [1], the target compound can be employed as a key intermediate for developing fluorescent or affinity-based TS probes. The sulfonylpiperazine benzamide core provides a validated starting point for designing competitive inhibitors or PROTAC-like degraders targeting TS, with the primary amide offering a convenient handle for bioconjugation or linker attachment.

Quote Request

Request a Quote for 4-(Piperazine-1-sulfonyl)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.